N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.
Mechanism of Action
Target of Action
It is known that many compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been associated with a broad spectrum of biological activities .
Result of Action
Compounds with a trifluoromethyl group have been associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable benzodioxine derivative under specific conditions. One common method includes the use of dichloromethane as a solvent, with triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out at low temperatures, around -40°C, and under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of trifluoromethylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A compound with a similar trifluoromethyl group, used in cancer therapy.
Fluoxetine: An antidepressant that also contains a trifluoromethyl group.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzodioxine ring system, combined with the trifluoromethyl group, makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)10-4-3-5-11(8-10)20-15(21)14-9-22-12-6-1-2-7-13(12)23-14/h1-8,14H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKBLDDCMCTHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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